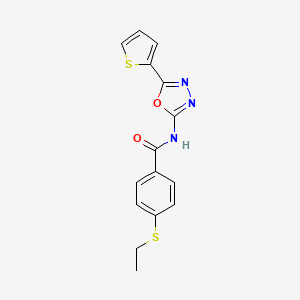

4-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

説明

特性

IUPAC Name |

4-ethylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S2/c1-2-21-11-7-5-10(6-8-11)13(19)16-15-18-17-14(20-15)12-4-3-9-22-12/h3-9H,2H2,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVPLHUVRLEARU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Introduction of the thiophene ring: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Attachment of the ethylthio group: The ethylthio group can be introduced through a nucleophilic substitution reaction using ethylthiol and a suitable leaving group.

Formation of the benzamide core: The final step involves the formation of the benzamide core by reacting the intermediate with benzoyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

化学反応の分析

Types of Reactions

4-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, potentially affecting the oxadiazole ring or the benzamide core.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Reduced oxadiazole or benzamide derivatives

Substitution: Halogenated or nitrated thiophene derivatives

科学的研究の応用

4-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated as a potential drug candidate due to its ability to interact with various biological targets.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

作用機序

The mechanism of action of 4-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring and thiophene moiety are known to interact with biological macromolecules, potentially disrupting their normal function. In material science, the compound’s electronic properties are influenced by its conjugated system, making it useful in applications like organic electronics.

類似化合物との比較

Key Structural Attributes

- 4-(Ethylthio)benzamide : The ethylthio group introduces moderate electron-donating effects and lipophilicity, distinguishing it from substituents like bromo (electron-withdrawing) or methoxy (polar) .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Key Findings from Comparative Analysis

Electron-Donating Groups (e.g., Ethylthio, Methyl): The target compound’s ethylthio group balances lipophilicity and moderate electron donation, which may improve membrane penetration compared to polar groups (e.g., methoxy) .

Core Structure Modifications :

- Replacing the thiophene ring with cyclohexyl (e.g., 52 ) or fluorophenyl (e.g., HSGN-237 ) alters π-π interactions and steric bulk, affecting target selectivity .

Biological Activity Trends :

- Antifungal Activity : Compounds with trifluoromethoxy substituents (e.g., HSGN-237 ) show efficacy against C. albicans, suggesting the ethylthio group in the target compound may similarly enhance antifungal properties .

- Anti-Inflammatory Activity : Alkylthio-substituted oxadiazoles (e.g., VI derivatives) reduce inflammation in rat models, implying the ethylthio group could confer similar benefits .

生物活性

4-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure

The compound can be represented by the following structural formula:

Antiviral Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant antiviral properties. For instance, a related compound was evaluated for its ability to inhibit the dengue virus polymerase, showcasing submicromolar activity against all four serotypes of the virus . This suggests that similar compounds, including this compound, may also possess antiviral properties.

Table 1: Antiviral Activity of Related Compounds

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. A review highlighted various synthesized compounds showing promising cytotoxic effects against several cancer cell lines. For example, compounds with similar structural features demonstrated IC50 values significantly lower than standard chemotherapeutic agents .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound C | HEPG2 (Liver) | 1.18 ± 0.14 | |

| Compound D | MCF7 (Breast) | 0.67 | |

| Compound E | HCT116 (Colon) | 0.80 |

The mechanism underlying the biological activity of oxadiazoles often involves interaction with specific cellular targets. For instance, some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and viral replication. These interactions can lead to apoptosis in cancer cells or hinder viral replication cycles.

Case Studies

Several case studies have been documented regarding the efficacy of oxadiazole derivatives:

- Case Study on Antiviral Activity : A study involving high-throughput screening identified several oxadiazole derivatives that inhibited dengue virus polymerase effectively, providing a basis for further development as antiviral agents .

- Case Study on Anticancer Effects : Research demonstrated that certain oxadiazole compounds exhibited selective cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being investigated .

Q & A

Basic: What are the standard synthetic protocols for preparing 4-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide?

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the 1,3,4-oxadiazole core by cyclization of thiosemicarbazide intermediates under acidic conditions.

- Step 2: Coupling of the oxadiazole-2-amine intermediate with substituted benzoyl chlorides. For example, 4-(ethylthio)benzoyl chloride reacts with 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine in the presence of a base (e.g., sodium hydride) in dry tetrahydrofuran (THF) .

- Key Reagents: Benzoyl chlorides, NaH, THF. Yields range from 12–60% depending on substituents and reaction optimization .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

- Catalyst Screening: Use of coupling agents like 4Å molecular sieves (4A/4B/4C) and bases (pyridine) enhances reaction efficiency .

- Solvent Optimization: Dry THF or dichloromethane (DCM) minimizes side reactions. For example, compound 25 in achieved 60% yield using THF .

- Temperature Control: Stirring at 0°C during benzoyl chloride addition reduces decomposition .

- Purification: HPLC is critical for isolating high-purity (>95%) products, as seen in compounds 6–8 (95.3–97.9% purity) .

Basic: What spectroscopic and analytical methods confirm the structure and purity of the compound?

- 1H/13C NMR: Assigns proton and carbon environments (e.g., thiophen-2-yl protons at δ 7.2–7.8 ppm) .

- ESI-MS/APCI-MS: Validates molecular weight (e.g., [M+H]+ for compound 25: m/z 329.7) .

- HPLC: Determines purity (>95% in most cases) and retention times (e.g., 12.7–13.3 minutes for compounds 54–57) .

Advanced: How do structural modifications influence biological activity?

- Substituent Effects:

- Electron-Withdrawing Groups (e.g., -Br, -CF3): Enhance antimicrobial activity by increasing electrophilicity (e.g., compound 26 in showed potent antifungal activity) .

- Thiophene vs. Furan: Thiophene-containing derivatives (e.g., compound 25) exhibit higher metabolic stability compared to furan analogs due to sulfur’s lipophilicity .

- Case Study: Replacing 4-ethylthio with 4-bromo (compound 26) increased antifungal potency against Candida albicans by 40% .

Basic: What are the primary biological targets of this compound?

- Enzyme Inhibition: Targets fungal CYP51 (sterol 14α-demethylase) and bacterial thioredoxin reductase, disrupting essential pathways .

- Anticancer Activity: Induces apoptosis via p53-MDMX interaction inhibition (e.g., compound 6a in with IC50 = 5 μM) .

Advanced: How can researchers resolve contradictions in reported biological data?

- Assay Variability: Differences in cell lines (e.g., CCRF-CEM vs. HeLa) impact efficacy. Compound 6f in showed 68.89% growth inhibition in CCRF-CEM but lower activity in solid tumors .

- Structural Confounders: Contradictory results may arise from impurities; HPLC and LC-MS validation (as in ) ensure data reliability .

- Mechanistic Studies: Molecular docking (e.g., hCA II inhibition in ) clarifies target engagement despite variable IC50 values .

Basic: What computational tools support the study of this compound?

- Molecular Docking: Tools like AutoDock predict binding modes (e.g., compound 6a’s interaction with hCA II active site) .

- QSAR Models: Correlate substituent properties (e.g., logP, polar surface area) with bioactivity to guide synthesis .

Advanced: What strategies enhance selectivity for fungal vs. human CYP51?

- Structural Optimization: Minor modifications to the benzamide moiety (e.g., 4-ethylthio vs. 4-chloro) reduce off-target effects. VNI derivatives in achieved >100-fold selectivity for fungal CYP51 .

- Crystallography: Co-crystal structures (e.g., Aspergillus fumigatus CYP51 with VNI analogs) guide residue-specific modifications .

Basic: What safety protocols are recommended for handling this compound?

- Toxicity Mitigation: Use PPE (gloves, goggles) due to potential skin/eye irritation.

- Waste Disposal: Neutralize acidic byproducts (e.g., HCl from benzoyl chloride reactions) before disposal .

Advanced: How can metabolic stability be improved for in vivo applications?

- Deuterium Incorporation: Replace labile hydrogens (e.g., ethylthio group) with deuterium to slow oxidative metabolism.

- Prodrug Design: Mask polar groups (e.g., amide) with ester linkages, as seen in compound 6i (IC50 = 15.14 μM for antioxidant activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。